1-Trimethylsilyloxy-4-pentyne
Description
Significance of Alkynyl Silyl (B83357) Ethers in Contemporary Organic Chemistry
Alkynyl silyl ethers, the class of compounds to which 1-Trimethylsilyloxy-4-pentyne belongs, are of considerable importance in contemporary organic chemistry. sisib-silanes.com The silyl ether moiety serves as a robust protecting group for the alcohol, masking its reactivity while other chemical manipulations are performed on the molecule. sisib-silanes.comstenutz.eu This protection is crucial in multi-step syntheses where the presence of a free hydroxyl group could lead to undesirable side reactions. organic-chemistry.org The trimethylsilyl (B98337) (TMS) group, in particular, is known for its ease of introduction and selective removal under mild conditions, often using fluoride (B91410) ion sources or acidic hydrolysis. sisib-silanes.comnih.gov
Furthermore, the alkyne functionality is a highly versatile synthetic handle. Its linear geometry and the presence of two π-bonds allow for a rich variety of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. masterorganicchemistry.comlibretexts.org The combination of a protected alcohol and a reactive alkyne within the same molecule, as seen in alkynyl silyl ethers, provides a powerful platform for the sequential introduction of molecular complexity.
Overview of Strategic Importance of the Trimethylsilyloxy and Alkyne Functionalities
The strategic importance of the trimethylsilyloxy group lies in its role as a temporary protecting group for alcohols. nih.gov Its introduction converts a polar and reactive hydroxyl group into a non-polar and less reactive silyl ether, which can alter the physical properties of the molecule, for instance, by making it more volatile and amenable to analysis by gas chromatography. nih.gov The stability of the trimethylsilyloxy group is tunable, allowing for its selective removal in the presence of other protecting groups. sisib-silanes.com
The alkyne functionality , on the other hand, is a linchpin in carbon-carbon bond formation. nih.gov Terminal alkynes, such as the one present in this compound, possess an acidic proton that can be readily removed by a strong base to generate a nucleophilic acetylide. nih.gov This acetylide can then participate in a variety of reactions, including alkylation and addition to carbonyl compounds, to extend the carbon skeleton. nih.gov Moreover, the triple bond itself can undergo a plethora of reactions, such as hydrogenation to form alkenes or alkanes, halogenation, and hydration to yield carbonyl compounds. libretexts.org The alkyne can also participate in powerful cycloaddition reactions, such as the Pauson-Khand reaction to form cyclopentenones and the azide-alkyne "click" cycloaddition to form triazoles. nih.govnih.gov
Historical Context of Related Silicon-Based Protecting Groups and Alkyne Chemistry
The use of silicon-based protecting groups has a long and storied history in organic chemistry. Pioneering work in the early 20th century laid the groundwork for the development of a wide array of silyl ethers with varying steric and electronic properties. stenutz.eu This has provided chemists with a toolbox of protecting groups that can be selectively introduced and removed, a concept known as orthogonal protection, which is fundamental to the synthesis of complex molecules. stenutz.eu The trimethylsilyl group was one of the earliest and simplest silyl protecting groups to be widely adopted. sisib-silanes.com
The field of alkyne chemistry dates back to the 19th century with the discovery of acetylene (B1199291). nih.gov Initially, the chemistry of alkynes was explored for its utility in simple transformations. However, the advent of modern catalytic methods has unlocked the full potential of this functional group. masterorganicchemistry.com The development of reactions like the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, and the Pauson-Khand reaction, a [2+2+1] cycloaddition, has revolutionized the way chemists approach the synthesis of cyclic and polycyclic systems. masterorganicchemistry.comnih.gov The strategic marriage of silyl ether protection and alkyne reactivity in molecules like this compound represents a culmination of these historical developments, providing a sophisticated tool for modern synthetic challenges.
Chemical Properties and Synthesis of this compound
The utility of this compound in organic synthesis is underpinned by its specific chemical and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆OSi | chemicalbook.com |
| Molecular Weight | 156.3 g/mol | chemicalbook.com |
| Density | 0.809 g/mL | sigmaaldrich.com |
| Boiling Point | Not available | |
| Refractive Index | Not available | |
| Topological Polar Surface Area | 9.2 Ų | chemicalbook.com |
| Rotatable Bond Count | 4 | chemicalbook.com |
A common and efficient method for the synthesis of this compound involves the reaction of 4-pentyn-1-ol (B147250) with a silylating agent.
Table 2: Synthesis of this compound
| Reactants | Reagents | Solvent | Conditions | Yield | Reference |
|---|
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Signals |
|---|---|
| ¹H NMR | δ ~0.1 (s, 9H, Si(CH₃)₃), ~1.7-1.9 (m, 2H, -CH₂-), ~2.2-2.4 (m, 2H, -CH₂-C≡), ~1.9 (t, 1H, C≡C-H), ~3.6-3.8 (t, 2H, -O-CH₂-) |
| ¹³C NMR | δ ~0 (Si(CH₃)₃), ~15 (-CH₂-), ~31 (-CH₂-C≡), ~61 (-O-CH₂-), ~68 (C≡C-H), ~84 (C≡C-H) |
| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch, weak), ~1250, 840, 750 cm⁻¹ (Si-C stretch) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16OSi |
|---|---|
Molecular Weight |
156.30 g/mol |
IUPAC Name |
trimethyl(pent-4-ynoxy)silane |
InChI |
InChI=1S/C8H16OSi/c1-5-6-7-8-9-10(2,3)4/h1H,6-8H2,2-4H3 |
InChI Key |
GNMBHMZOJBZFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Trimethylsilyloxy 4 Pentyne
Direct Silylation of 4-Pentyn-1-ol (B147250)
The most direct and widely employed method for preparing 1-Trimethylsilyloxy-4-pentyne is the silylation of the commercially available starting material, 4-pentyn-1-ol. This reaction involves the formation of a silicon-oxygen bond by treating the alcohol with a suitable silylating agent.
The standard protocol for the synthesis of this compound involves the use of chlorotrimethylsilane (B32843) (TMSCl) as the silylating agent. nih.govchemicalbook.com This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent acid-catalyzed side reactions or deprotection of the newly formed silyl (B83357) ether. psu.edu Imidazole is frequently used for this purpose, as it serves as both an efficient HCl scavenger and a catalyst for the silylation reaction. nih.govpsu.edu
The reaction is typically performed in a dry, aprotic solvent, with dichloromethane (B109758) (CH2Cl2) being a common choice. nih.govchemicalbook.com Temperature control is crucial for achieving high yields and minimizing side products. The reaction is generally initiated at a reduced temperature, such as 0 °C, to moderate the initial exothermic reaction, and then allowed to proceed for a set period. nih.govchemicalbook.com A representative procedure involves treating a solution of 4-pentyn-1-ol in dry dichloromethane with imidazole, followed by the addition of chlorotrimethylsilane at 0 °C. nih.govchemicalbook.com The reaction mixture is stirred for a couple of hours to ensure complete conversion.
Table 1: Optimized Reaction Conditions for Direct Silylation of 4-Pentyn-1-ol
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 4-Pentyn-1-ol | Commercially available precursor alcohol. |
| Silylating Agent | Chlorotrimethylsilane (TMSCl) | Common and reactive source of the trimethylsilyl (B98337) group. psu.edu |
| Base/Catalyst | Imidazole | Acts as an HCl scavenger and catalyst for silylation. nih.govpsu.edu |
| Solvent | Dichloromethane (CH2Cl2) | Aprotic solvent that effectively dissolves reactants. nih.govchemicalbook.com |
| Temperature | 0 °C to room temperature | Controlled temperature to moderate reactivity and ensure completion. nih.govchemicalbook.com |
| Molar Ratio | Alcohol:Imidazole:TMSCl (1:2:1.5) | Excess base and silylating agent drive the reaction to completion. nih.govchemicalbook.com |
| Yield | ~95% | High efficiency under optimized conditions. nih.govchemicalbook.com |
The direct silylation method has proven to be highly scalable for preparative synthesis. A documented procedure starting with 0.30 moles (25.0 g) of 4-pentyn-1-ol afforded the desired this compound in a 95% yield (44.1 g) after purification by vacuum distillation. nih.govchemicalbook.com The use of common and relatively inexpensive reagents like chlorotrimethylsilane and imidazole, combined with a straightforward workup procedure involving water extraction and distillation, makes this route economically viable for producing large quantities of the compound. The primary considerations for scaling up are efficient temperature management during the addition of the reactive silylating agent and handling the volume of solvents required for the reaction and extraction steps.
Optimization of Reaction Conditions and Reagents (e.g., Imidazole, Chlorotrimethylsilane, Solvents, Temperature).
Alternative Synthetic Routes and Precursor Transformations
While direct silylation is dominant, other synthetic pathways can be considered, particularly those starting from different precursors.
One conceivable, though indirect, pathway could involve the intermediate 1-Chloro-5-trimethylsilyl-4-pentyne. cymitquimica.comthermofisher.comgfschemicals.com This compound features a trimethylsilyl group protecting the terminal alkyne and a chloride at the opposite end of the carbon chain. gfschemicals.com A synthetic sequence to convert this intermediate to this compound would be multi-stepped and inefficient. It would hypothetically require:
Nucleophilic substitution of the chloride with a hydroxide (B78521) to form 5-(trimethylsilyl)pent-4-yn-1-ol.
Selective deprotection of the silyl group from the alkyne, for instance, using potassium carbonate in methanol (B129727), to yield 4-pentyn-1-ol. nih.gov
Silylation of the resulting alcohol, which returns to the direct synthesis method described in section 2.1.
Given the multiple steps and the availability of a highly efficient one-step alternative, this route is not a practical or preferred method for the synthesis of this compound. The chlorinated intermediate itself is more commonly used in other applications, such as the synthesis of allenes. psu.edu
A more novel and mechanistically distinct approach is the silylation of alcohols through base-catalyzed alkynylsilane alcoholysis. nih.govacs.org This method involves the reaction of an alcohol with a di- or trialkynylsilane in the presence of a base, resulting in the formation of a silyl ether and the release of acetylene (B1199291) gas. researchgate.netresearchgate.net
In the context of synthesizing this compound, this pathway would involve reacting 4-pentyn-1-ol with a suitable silylating agent like a bis(alkynyl)trimethylsilane. The reaction is driven by the formation of the stable silicon-oxygen bond and the liberation of a gaseous byproduct. researchgate.netresearchgate.net While this method provides an alternative for forming silyl ethers, its application for this specific target compound is not widely documented and would depend on the accessibility of the required alkynylsilane reagent.
Approaches Involving Related Chlorinated Alkyne Intermediates (e.g., 1-Chloro-5-trimethylsilyl-4-pentyne).
Comparison of Synthetic Efficiency and Selectivity across Methodologies
When comparing the synthetic routes, the direct silylation of 4-pentyn-1-ol stands out as unequivocally superior in both efficiency and practicality.
| Alkynylsilane Alcoholysis (2.2.2) | 4-Pentyn-1-ol, Bis(alkynyl)silane, Base | Novel, base-catalyzed, liberates acetylene gas. nih.govresearchgate.net | Potentially good yield but depends on specialized reagent availability; less direct than 2.1. |
The direct silylation pathway (2.1) is a high-yielding (95%), one-step process that utilizes readily available materials and has been proven effective on a preparative scale. nih.govchemicalbook.com Its selectivity is excellent, as the reaction conditions are optimized for the specific O-silylation of the primary alcohol.
In contrast, the hypothetical route via the chlorinated intermediate (2.2.1) is a multi-step, inefficient process that ultimately converges on the precursor used in the direct method. It is not a synthetically viable option.
The alkynylsilane alcoholysis method (2.2.2) is an interesting alternative from a chemical standpoint but offers no clear advantages over direct silylation for this particular target. nih.govacs.org It requires a more specialized silylating agent and its efficiency for this specific transformation is not established in the literature, making the direct silylation the method of choice for any practical synthesis of this compound.
Reactivity and Transformational Chemistry of 1 Trimethylsilyloxy 4 Pentyne
Reactions at the Alkyne Moiety
The terminal alkyne group in 1-trimethylsilyloxy-4-pentyne is the primary site of its reactivity, undergoing a variety of addition and cycloaddition reactions. lookchem.com These transformations are fundamental in constructing more complex molecular architectures.
Electrophilic Additions (e.g., Halogenation, Hydroboration)
Alkynes, including this compound, are susceptible to electrophilic addition, although they are generally less reactive than correspondingly substituted alkenes. msu.edulibretexts.org This is attributed to the higher energy of the vinyl cation intermediate formed during the reaction. youtube.com Common electrophilic additions include halogenation and hydroboration.
The addition of halogens like bromine (Br₂) to an alkyne proceeds through a mechanism where the alkyne's π electrons attack the polarized bromine molecule, leading to the formation of a dibromo product. libretexts.org Similarly, the addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon. libretexts.orglibretexts.org
Hydroboration, another key electrophilic addition, involves the reaction of the alkyne with a borane (B79455) reagent. ucalgary.ca This reaction is particularly useful for the synthesis of aldehydes from terminal alkynes after a subsequent oxidation step. jove.comchemistrysteps.com
The orientation of the atoms added across the triple bond (regioselectivity) and the spatial arrangement of the resulting molecule (stereoselectivity) are critical aspects of these reactions. numberanalytics.com
Regioselectivity: In the hydroboration of terminal alkynes like this compound, the boron atom adds to the terminal, less sterically hindered carbon atom (anti-Markovnikov addition). ucalgary.cachemistrysteps.com This is driven by steric factors, where the bulky groups on the borane reagent favor addition to the less substituted carbon. chemistrysteps.com Subsequent oxidation replaces the boron atom with a hydroxyl group, which then tautomerizes to an aldehyde. jove.comchemistrysteps.com In contrast, acid-catalyzed hydration and the addition of hydrogen halides typically follow Markovnikov's rule, where the initial protonation occurs at the terminal carbon to form a more stable secondary vinyl cation. libretexts.orgyoutube.com
Stereoselectivity: Electrophilic additions to alkynes often exhibit anti-stereoselectivity, meaning the two new groups add to opposite faces of the alkyne plane. msu.eduyoutube.com This is often observed in halogenation reactions. Hydroboration, on the other hand, proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the triple bond in a concerted step. jove.com
A summary of the selectivity in common electrophilic additions to alkynes is presented below:
| Reaction | Reagent(s) | Regioselectivity | Stereoselectivity | Product after Work-up |
| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Anti-Markovnikov ucalgary.cachemistrysteps.com | Syn-addition jove.com | Aldehyde jove.com |
| Halogenation | X₂ (e.g., Br₂) | Not applicable for symmetrical alkynes | Primarily Anti-addition msu.edu | Dihaloalkene libretexts.org |
| Hydrohalogenation | HX (e.g., HBr) | Markovnikov libretexts.orglibretexts.org | Anti-addition youtube.com | Geminal dihalide (with excess HX) libretexts.org |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov libretexts.org | Not specific | Ketone libretexts.org |
The trimethylsilyloxy group in this compound, while not directly attached to the alkyne, can influence its reactivity. Silyloxy groups can act as directing groups in certain metal-catalyzed reactions. nih.gov For instance, the oxygen atom of the silyloxy group can coordinate with a metal catalyst, potentially influencing the regioselectivity or stereoselectivity of a reaction.
In some cases, the presence of a remote hydroxyl or silyloxy group can accelerate reaction rates. For example, an allylic hydroxyl group has been shown to accelerate ring-closing enyne metathesis. researchgate.net While the trimethylsilyloxy group in this compound is not in an allylic position, similar electronic or coordinating effects could play a role in certain transformations. The electron-donating nature of the alkyl chain attached to the oxygen of the silyloxy group can also subtly influence the electron density of the alkyne, potentially affecting its reactivity towards electrophiles. numberanalytics.com
Regioselectivity and Stereoselectivity of Addition Reactions.
Nucleophilic Additions and Conjugate Additions
While electrophilic additions are common for alkynes, nucleophilic additions can also occur, particularly when the alkyne is activated by an electron-withdrawing group or when a strong nucleophile is used. numberanalytics.comwikipedia.org In the context of this compound, which lacks a strong electron-withdrawing group directly attached to the alkyne, nucleophilic additions typically require strong nucleophiles or specific reaction conditions.
Conjugate addition, or 1,4-addition, is a type of nucleophilic addition that occurs with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org While this compound itself is not an α,β-unsaturated system, it can be a precursor to molecules that undergo such reactions. For instance, organocuprates derived from alkynes can participate in conjugate addition reactions with enones. epo.orggoogle.com In these cases, the alkyne-derived group acts as the nucleophile that adds to the β-carbon of the unsaturated system. masterorganicchemistry.com
The general mechanism for conjugate addition involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated system, leading to an enolate intermediate which is then protonated. masterorganicchemistry.com
Cycloaddition Reactions
Cycloaddition reactions are powerful synthetic tools for forming cyclic compounds, and alkynes are excellent substrates for these transformations. numberanalytics.com These reactions are characterized by the formation of a new ring from two or more unsaturated molecules. numberanalytics.com
A notable application of this compound is in transition metal-catalyzed cycloaddition reactions for the synthesis of heterocyclic compounds like pyrroles. nih.gov The [2+2+1] cycloaddition is a process where two alkyne molecules and a nitrogen source combine in the presence of a transition metal catalyst to form a five-membered pyrrole (B145914) ring. nih.govsioc-journal.cn
In a specific example, a titanium-catalyzed [2+2+1] reaction between a silyl-protected alkyne, another internal alkyne, and an azobenzene (B91143) derivative yields highly substituted pyrroles with excellent chemo- and regioselectivity. nih.gov The trimethylsilyl (B98337) group plays a crucial role in directing the selectivity of this reaction. nih.gov The proposed mechanism involves the formation of a titanacyclopropene intermediate, followed by insertion of the second alkyne and the nitrogen source, and subsequent reductive elimination to yield the pyrrole. nih.gov The silyloxy group in this compound has been shown to be effective in these cross-coupling reactions, leading to the formation of the desired pyrrole products. nih.gov
Research has shown that various transition metals, including rhodium and zinc, can also catalyze the synthesis of pyrroles through different cycloaddition pathways. organic-chemistry.org These methods offer advantages such as mild reaction conditions and high efficiency. sioc-journal.cn
A summary of the reactants and products in a representative [2+2+1] cycloaddition for pyrrole synthesis is provided below:
| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst | Product |
| This compound | Internal Alkyne | Azobenzene | Titanium Imido Complex | Pentasubstituted 2-silylpyrrole |
Diels-Alder Type Reactions
The terminal alkyne of this compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.org This [4+2] cycloaddition reaction involves the interaction of the alkyne's 2π electron system with a 4π electron system of a conjugated diene. wikipedia.org The reaction is thermally allowed and proceeds in a concerted fashion. wikipedia.org
The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. Conversely, electron-donating groups on the diene can increase the reaction rate. transformationtutoring.com In the context of this compound, the trimethylsilyloxy group is not strongly electron-withdrawing, which may influence its reactivity in comparison to more activated dienophiles. The reaction of this compound with a suitable diene, such as 1-methoxy-3-trimethylsiloxy-1,3-butadiene, can lead to the formation of a cyclohexene (B86901) derivative. orgsyn.org The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a key consideration, and can often be predicted using frontier molecular orbital (FMO) theory. rsc.org
It is important to note that aza-Diels-Alder reactions, involving imines as dienophiles, have also been developed, expanding the scope of this transformation for the synthesis of nitrogen-containing heterocycles. nih.gov While not directly involving this compound, these analogous reactions highlight the broad utility of the Diels-Alder concept.
Intramolecular Cyclization Pathways
The bifunctional nature of this compound allows for intramolecular cyclization reactions, leading to the formation of cyclic structures. One potential pathway involves the acid-catalyzed cyclization of related epoxy derivatives. For instance, the synthesis of intermediates for polyether antibiotics has utilized the cyclization of epoxy-alkynes. soton.ac.uk A related example is the intramolecular transformation of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in the presence of a strong acid like triflic acid. nih.gov This proceeds through the protonation of the carbonyl group, followed by cyclization. nih.gov
Cross-Coupling Reactions (e.g., Sonogashira Coupling with Terminal Alkynes, Hiyama Coupling)
The terminal alkyne of this compound is a key functional group for participating in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. numberanalytics.com It is a highly efficient method for the synthesis of substituted alkynes. thalesnano.comorganic-chemistry.org The reaction typically employs a palladium catalyst, often with a copper co-catalyst, and a base. numberanalytics.comresearchgate.net However, copper-free conditions have also been developed to avoid the homocoupling of the alkyne. thalesnano.comorganic-chemistry.org The trimethylsilyl group on the other end of the this compound molecule is generally expected to be stable under the basic conditions of the Sonogashira coupling. researchgate.net A typical procedure might involve reacting this compound with an aryl halide in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a ligand such as PPh₃, and a base like triethylamine. researchgate.net
Hiyama Coupling: The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgnumberanalytics.comnumberanalytics.com While the terminal alkyne of this compound is not the primary reactive site in a traditional Hiyama coupling, the molecule could be modified to contain a reactive organosilane group. More relevant to the existing structure, related Hiyama-type reactions have been developed. For instance, a palladium-catalyzed decarboxylative Hiyama cross-coupling has been reported between siloxanes and carboxylic acids. chemrevlett.com Furthermore, nickel-catalyzed Hiyama couplings of organosilicon reagents with alkyl bromides have been achieved. organic-chemistry.org These advancements expand the scope of Hiyama couplings beyond traditional aryl-aryl bond formation. chemrevlett.comrsc.org
Table 1: Comparison of Sonogashira and Hiyama Coupling Reactions
| Feature | Sonogashira Coupling | Hiyama Coupling |
|---|---|---|
| Nucleophile | Terminal Alkyne | Organosilane |
| Electrophile | Aryl or Vinyl Halide/Triflate | Aryl, Alkenyl, or Alkyl Halide/Pseudohalide |
| Catalyst | Palladium (often with Copper co-catalyst) | Palladium or Nickel |
| Activator | Base | Fluoride (B91410) ion or Base |
| Bond Formed | C(sp)-C(sp²) or C(sp)-C(sp) | C-C |
| Key Advantage | Direct use of terminal alkynes | Low toxicity of organosilane reagents |
Hydrosilylation Reactions
Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as the alkyne in this compound. This reaction is a highly efficient method for the synthesis of vinylsilanes. acs.org
The hydrosilylation of terminal alkynes can lead to three possible isomers: α, β-(E), and β-(Z). The choice of catalyst is crucial for controlling the regioselectivity and stereoselectivity of the reaction. Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly used and often favor the formation of the β-(E) isomer. rsc.orgresearchgate.net Ruthenium complexes have also emerged as effective catalysts, with some showing high activity and selectivity for the (Z)-isomer. acs.org For example, an N-heterocyclic-carbene-ligated ruthenium complex has been shown to catalyze the (Z)-selective hydrosilylation of terminal alkynes. acs.org Cobalt catalysts have also been employed for the dehydrogenative silylation of alkynylsilanes. nih.gov
The mechanism of hydrosilylation can vary depending on the catalyst used. For platinum-catalyzed reactions, the Chalk-Harrod mechanism is widely accepted. It involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne coordination, insertion into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the vinylsilane and regenerate the catalyst. The specific pathway of insertion determines the regioselectivity of the product.
Catalytic Systems for Regio- and Stereocontrol.
Reactions at the Silyl (B83357) Ether Moiety
The trimethylsilyl (TMS) ether in this compound serves as a protecting group for the primary alcohol. wikipedia.orglibretexts.org The stability and reactivity of this group are key considerations in synthetic planning.
The TMS ether can be cleaved (deprotected) under various conditions to reveal the alcohol. Acidic hydrolysis is a common method for removing the TMS group. wikipedia.org Fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are also highly effective for silyl ether deprotection. wikipedia.orglibretexts.org The relative stability of different silyl ethers to acidic and basic conditions varies, with TMS being one of the more labile silyl protecting groups. wikipedia.org
The silyl ether can also undergo direct conversion to other functional groups. For example, silyl ethers can be transformed into tosylates in a one-step process using tosyl fluoride. gelest.com Additionally, treatment with methyllithium (B1224462) can convert the silyl enol ether to a lithium enolate. wikipedia.org
Cleavage and Deprotection Strategies
The cleavage of the trimethylsilyl ether group in this compound to unveil the primary alcohol, 4-pentyn-1-ol (B147250), is a fundamental transformation. This deprotection can be achieved under various conditions, primarily through fluoride-mediated and acid-catalyzed methods.
Fluoride-Mediated Cleavage: Fluoride ions exhibit a strong affinity for silicon, making fluoride-based reagents highly effective for cleaving silicon-oxygen bonds. thieme-connect.de The driving force for this reaction is the formation of a strong Si-F bond. organic-chemistry.org A commonly used reagent for this purpose is tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orggelest.com The reaction typically proceeds rapidly under mild conditions. organic-chemistry.org Other fluoride sources like hydrogen fluoride (HF) and its complexes, such as HF-pyridine, can also be employed. gelest.comstackexchange.com The choice of fluoride reagent and reaction conditions can influence the selectivity of the deprotection, especially in molecules with multiple silyl ether groups. stackexchange.com
Acid-Catalyzed Cleavage: The silyl ether linkage is also susceptible to cleavage under acidic conditions. gelest.com This hydrolysis can be carried out using aqueous acids or acid catalysts in organic solvents. gelest.comrsc.org For instance, a solution of the silylated alcohol in a solvent like dichloromethane (B109758) can be treated with a drop of 1N HCl for a short period to effect deprotection. gelest.com Another mild approach involves transesterification in methanol (B129727) catalyzed by pyridinium (B92312) p-toluenesulfonate (PPTS). gelest.com The relative stability of silyl ethers to acid-catalyzed hydrolysis generally follows the order: TMS < TES < TBDPS < TIPS, indicating that the trimethylsilyl group is among the most labile under these conditions. gelest.com The mechanism is thought to involve protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. stackexchange.com
| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |
| Fluoride-Based | Tetra-n-butylammonium fluoride (TBAF) | THF, room temperature | Highly effective and common. |
| Hydrogen fluoride (HF), HF-pyridine | Acetonitrile or THF/pyridine | Can offer selectivity. gelest.comstackexchange.com | |
| Potassium fluoride (KHF2) | Methanol, room temperature | Used for deprotection of phenolic TBDMS ethers. organic-chemistry.org | |
| Acid-Based | Hydrochloric acid (HCl) | Dichloromethane, short reaction time | A direct and simple method. gelest.com |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol, room temperature | A mild transesterification approach. gelest.com | |
| Acetic acid | Acetic acid/water mixture | A common condition for deprotection. organic-chemistry.org | |
| Formic acid | 20-40% aqueous solution | Can be faster than acetic acid for certain substrates. acs.org |
Conversion to Other Ethers or Functional Groups
Beyond simple deprotection, the trimethylsilyloxy group can be directly converted into other functionalities. For instance, under certain conditions, silyl ethers can be transformed into other types of ethers, such as 4-methoxybenzyl or methyl ethers, in a one-pot process. organic-chemistry.org This often requires harsher conditions, like higher temperatures and larger quantities of a catalyst, compared to simple deprotection. organic-chemistry.org
The alcohol, once deprotected from this compound, is a versatile intermediate. It can be oxidized to the corresponding aldehyde or carboxylic acid. For example, a one-pot cleavage and oxidation of silyl ethers to carbonyl compounds can be achieved using reagents like 2-iodoxybenzoic acid (IBX) in the presence of an acid catalyst like TsOH·H₂O. rsc.org The resulting 4-pentyn-1-al or 4-pentynoic acid can then participate in a wide array of subsequent chemical reactions.
Silylium-Catalyzed Transformations
The trimethylsilyloxy group can participate in transformations catalyzed by silylium (B1239981) ions ([R₃Si]⁺). acs.org These highly electrophilic species can activate both the silyl ether and the alkyne functionalities. Silylium ion catalysis represents a modern approach to forming carbon-carbon and carbon-heteroatom bonds. d-nb.info
For instance, silylium ions can promote the reaction of silyl ethers with various nucleophiles. ibs.re.kr In the context of a molecule like this compound, this could involve the activation of the silyl ether to form an oxonium ion, which can then undergo further reactions. ibs.re.kr
Furthermore, silylium ions are known to activate alkynes. acs.orgnih.gov The interaction of a silylium ion with the alkyne in this compound could lead to the formation of a β-silicon-stabilized vinyl cation. acs.orgacs.org This reactive intermediate can then engage in various transformations, including intramolecular cyclizations or intermolecular reactions with suitable partners. acs.orgacs.org For example, a silylium-ion-promoted reaction could involve an intramolecular hydride shift from a position alpha to the silyl ether to the activated alkyne, leading to the formation of a silylcarboxonium ion, which can then be trapped by a nucleophile. acs.orgresearchgate.net
| Catalytic Process | Key Intermediate(s) | Potential Transformation of this compound |
| Silylium-catalyzed etherification | O-silyl oxonium ion | Reaction with silyl nucleophiles to form new C-O or C-C bonds. d-nb.infoibs.re.kr |
| Silylium-catalyzed alkyne activation | β-silicon-stabilized vinyl cation | Intramolecular cyclization or intermolecular coupling reactions. acs.orgacs.org |
| Silylium-ion-promoted cascade | Vinyl cation, silylcarboxonium ion | Intramolecular hydride shift followed by nucleophilic attack. acs.orgresearchgate.net |
Applications of 1 Trimethylsilyloxy 4 Pentyne As a Key Synthetic Intermediate
Role in Complex Molecule and Natural Product Synthesis
The synthesis of complex molecules, particularly those of natural origin, often requires precise and controlled methods for forming carbon-carbon bonds and introducing specific functional groups. lkouniv.ac.insci-hub.se 1-Trimethylsilyloxy-4-pentyne serves as a versatile precursor in these endeavors, enabling chemists to construct elaborate molecular frameworks with high efficiency. lookchem.com
As a Precursor for Polyketide Scaffolds
Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities, including antibiotic, antifungal, and anticancer properties. nih.govwikipedia.org Their biosynthesis involves the sequential condensation of simple carboxylic acid derivatives. wikipedia.org In a laboratory setting, this compound can be utilized as a key building block to mimic this process and construct polyketide-like structures. The terminal alkyne can undergo various coupling reactions to extend the carbon chain, while the protected hydroxyl group can be deprotected at a later stage to reveal a reactive site for further functionalization, mirroring the iterative steps of polyketide biosynthesis. nih.gov
In the Construction of Macrocyclic Systems (e.g., Ring-Closing Metathesis Precursors)
Macrocycles, large ring-containing molecules, are prevalent in many biologically active natural products and pharmaceutical agents. nih.govrsc.orgfrontiersin.orgbeilstein-journals.org Ring-closing metathesis (RCM) is a powerful and widely used reaction for the synthesis of these cyclic structures. wikipedia.orgmdpi.comcmu.edu this compound can be elaborated into a diene precursor suitable for RCM. For instance, the alkyne can be selectively reduced or functionalized to introduce a terminal alkene, and the protected alcohol can be deprotected and linked to another alkenyl chain. The resulting acyclic diene can then undergo an intramolecular RCM reaction to form a macrocycle. wikipedia.org This strategy has been successfully employed in the synthesis of various macrocyclic systems. nih.gov
Stereocontrolled Synthesis Utilizing this compound
The control of stereochemistry is a critical aspect of modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. nih.govrsc.orgnih.govbeilstein-journals.org this compound can be incorporated into synthetic routes that establish specific stereocenters. For example, the alkyne can be subjected to stereoselective reduction or addition reactions to create chiral centers. Furthermore, the hydroxyl group, once deprotected, can participate in diastereoselective reactions, guided by existing stereocenters in the molecule. This allows for the construction of complex molecules with multiple, well-defined stereocenters, a crucial requirement for the synthesis of many natural products. marquette.edu
Strategic Incorporation into Retrosynthetic Analyses
Retrosynthetic analysis is a problem-solving technique used by organic chemists to plan the synthesis of complex molecules. journalspress.comnumberanalytics.comarxiv.org It involves mentally breaking down the target molecule into simpler, commercially available starting materials. youtube.com this compound is a valuable "synthon" in this type of analysis. When a chemist identifies a target molecule containing a five-carbon chain with functionality at both ends, this compound can be considered as a potential starting material. researchgate.net Its two distinct functional groups provide multiple disconnection points, offering flexibility in the design of a synthetic route. For example, a complex molecule might be retrosynthetically disconnected to reveal a fragment that could be derived from the reaction of the alkyne of this compound, while another part of the molecule could be traced back to the hydroxyl group.
Mechanistic Investigations and Theoretical Studies of 1 Trimethylsilyloxy 4 Pentyne Transformations
Elucidation of Reaction Pathways and Transition States
Understanding the transformation of 1-trimethylsilyloxy-4-pentyne requires a detailed examination of the sequence of elementary steps that lead from reactants to products, including the high-energy transition states that connect them. The presence of both a protected alcohol and a terminal alkyne allows for a variety of reaction pathways.
For instance, in metal-catalyzed reactions, the initial step often involves the coordination of the alkyne's π-system to the metal center. nih.gov Subsequent steps can involve complex processes such as oxidative addition, migratory insertion, and reductive elimination, each with its own characteristic transition state. The specific pathway is highly dependent on the metal catalyst, ligands, and reaction conditions.
In cycloaddition reactions, the silyl (B83357) group, due to both steric and electronic factors, can significantly influence the regiochemistry and stereochemistry of the reaction. nih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions. These calculations can identify the most favorable reaction pathways by comparing the energies of various possible transition states. For example, in the rhodium-catalyzed cyclotrimerization of alkynes, DFT calculations can help rationalize the observed regioselectivity by evaluating the energetics of different cyclization routes. nih.gov
Furthermore, the elucidation of reaction pathways is not limited to a single, linear sequence of events. Complex reaction networks, involving thousands of potential reactions and intermediates, can be generated and analyzed using informatics-based approaches combined with machine learning to identify the most plausible routes. nih.gov This methodology has been successfully applied to understand the upcycling of model polyolefins, demonstrating its potential for complex systems. nih.gov
Role of Catalyst-Substrate Interactions (e.g., Metal-Catalyzed Reactions)
Catalyst-substrate interactions are paramount in directing the outcome of transformations involving this compound. In metal-catalyzed processes, the nature of the interaction between the metal center and the alkyne or the silyloxy group can dictate the reaction's course and selectivity.
Non-covalent interactions, such as hydrogen bonding, electrostatic forces, and hydrophobic interactions, play a crucial role in building and modifying homogeneous catalysts. rsc.org These interactions can influence the coordination sphere of the metal catalyst or control the reactivity of the substrate. rsc.org
In transition metal catalysis, the metal complex can serve a dual role by both absorbing light energy and facilitating bond-breaking and bond-forming events within a single catalytic cycle. nih.gov This synergistic combination of catalyst-substrate interaction with a photoinduced process is a feature of visible light-induced transition metal catalysis. nih.gov For example, copper photocatalysis often begins with the formation of a Cu(I)-nucleophile complex, which, upon photoexcitation, engages the substrate in a single electron transfer (SET) process. nih.gov
The ligand environment around the metal center is also critical. For instance, in hydrosilylation reactions catalyzed by N-heterocyclic carbene (NHC) platinum(0) complexes, the structure of the NHC ligand can be used to rationalize and control the regioselectivity of the addition of silanes to alkynes. researchgate.net Similarly, in ruthenium-catalyzed additions of carboxylic acids to terminal alkynes, the catalyst can direct the regioselectivity towards either the Markovnikov or anti-Markovnikov product by influencing the π-alkyne-vinylidene equilibrium. uniovi.es
The interaction can also be radical in nature. Metal-carbene radicals, for instance, can be generated and participate in catalytic cycles. nih.gov Cobalt(II) complexes, in particular, are effective in catalytic carbene transfer through single-electron, stepwise radical pathways. nih.gov
Interactive Data Table: Catalyst-Substrate Interaction Effects
| Catalyst System | Substrate Moiety | Key Interaction | Outcome/Effect |
| N-heterocyclic carbene platinum(0) | Alkyne | NHC ligand structure | Controls regioselectivity of hydrosilylation researchgate.net |
| Bis(allyl)-ruthenium(II) | Alkyne | Diphosphine ligand | Influences Markovnikov vs. anti-Markovnikov addition of carboxylic acids uniovi.es |
| Chiral Cobalt Porphyrins | Diazo compounds | Hydrogen bonding | Controls enantioselectivity in cyclization reactions nih.gov |
| Copper(I)-nucleophile complex | Alkyl halide | Photoinduced SET | Initiates carbofunctionalization reactions nih.gov |
Computational Chemistry Approaches (e.g., DFT Calculations, Molecular Dynamics)
Computational chemistry provides indispensable tools for investigating the transformations of this compound at a molecular level. benthambooks.com Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations offer deep insights into reactivity, selectivity, and the underlying electronic and steric effects. nih.govnih.gov
DFT calculations are widely used to predict the reactivity and selectivity of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed potential energy surfaces that reveal the most likely reaction pathways. researchgate.net For example, DFT studies can explain the regioselectivity in the haloboration of alkynes by comparing the energy barriers for different addition pathways. researchgate.net
Conceptual DFT provides descriptors that help in understanding the electrophilic and nucleophilic character of molecules. rsc.org This approach has been used to rationalize the reactivity of strained alkynes in click reactions, which is relevant to the alkyne moiety in this compound. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) models, developed using computational methods, can predict the biological activity of compounds based on their molecular descriptors. chemrevlett.com
In manganese-catalyzed alkyne dimerizations, DFT calculations have been employed to elucidate the reaction mechanism, revealing an acetylene-vinyl pathway and explaining the observed regioselectivity for different types of alkynes. acs.org
The trimethylsilyloxy (TMSO) group significantly influences the reactivity of this compound through both electronic and steric effects. The trimethylsilyl (B98337) (TMS) group is bulky, which can create steric hindrance that affects reaction rates and selectivity. wikipedia.orgscbt.com For example, the steric bulk of silyl groups can direct the regiochemistry of cycloaddition reactions. nih.gov
Electronically, the TMSO group can act as an electron-donating group, which can stabilize charged intermediates or transition states. This electronic influence can be quantified through computational methods that analyze the electron distribution within the molecule. In nucleophilic substitution reactions, the inductive effect of alkyl groups, which is a key electronic effect, is often the dominating factor in determining reactivity trends. iupac.org
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their interactions. nih.govbibliotekanauki.plarxiv.org All-atom MD simulations can provide a spatiotemporal description of molecular processes, including conformational changes and interactions with other molecules, which are influenced by the steric and electronic properties of the TMSO group. aps.org
Interactive Data Table: Computational Approaches and Insights
| Computational Method | Application | Key Insight |
| DFT Calculations | Reaction mechanism of alkyne dimerization | Elucidation of an acetylene-vinyl mechanism and rationalization of regioselectivity. acs.org |
| Conceptual DFT | Reactivity of strained alkynes | Correlation of bond angle strain with increased reactivity of the triple bond. rsc.org |
| DFT/QSAR | Prediction of biological activity | Identification of molecular descriptors that determine biological activity. chemrevlett.com |
| Molecular Dynamics | Conformational analysis | Simulation of dynamic molecular behavior and interactions in solution. nih.govbibliotekanauki.pl |
| DFT | Analysis of electronic effects | Quantification of the inductive effect of the TMSO group on reactivity. iupac.org |
Prediction of Reactivity and Selectivity.
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies are crucial for a comprehensive understanding of the transformations of this compound. These studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.
Kinetic studies often involve monitoring the concentration of reactants and products over time to determine the rate law of a reaction. This information helps to elucidate the reaction mechanism. For instance, determining the order of a reaction with respect to the catalyst can provide insights into the composition of the catalytically active species. unibo.it Kinetic isotope effects, where an atom is replaced by its heavier isotope, can reveal whether a particular bond is broken in the rate-determining step of a reaction. acs.org
Thermodynamic studies focus on the energy changes that occur during a reaction. Computational methods, such as DFT, can be used to calculate the Gibbs free energies, enthalpies, and entropies of reaction species. nih.govnih.gov These calculations can predict the position of equilibrium and the spontaneity of a reaction. For example, in the upcycling of polyolefins, thermochemical data from machine learning potentials can identify the thermodynamic bottlenecks in a complex reaction network. nih.gov
The interplay between kinetics and thermodynamics is often important. In some reactions, a less stable, kinetically favored product may be formed initially, which can then rearrange to a more stable, thermodynamically favored product over time. scribd.com Understanding both the kinetic and thermodynamic aspects of a reaction is therefore essential for controlling the reaction outcome. scribd.com
Spectroscopic Analysis for Structural Elucidation in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of 1-Trimethylsilyloxy-4-pentyne. Analysis of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional (2D) spectra provides information on connectivity, the chemical environment of each nucleus, and spatial relationships between atoms.
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, a phenomenon known as spin-spin coupling.
In this compound, the most prominent and upfield signal is a sharp singlet at approximately 0.1 ppm, integrating to nine protons. oregonstate.edusigmaaldrich.com This is characteristic of the chemically equivalent protons of the trimethylsilyl (B98337) (TMS) group, shielded by the electropositive silicon atom. The terminal acetylenic proton appears as a triplet at around 1.95 ppm, with its multiplicity arising from long-range coupling to the two protons on C3. The protons on the carbon adjacent to the silyloxy group (C1) are observed as a triplet at approximately 3.65 ppm, deshielded by the electronegative oxygen atom. The remaining methylene (B1212753) groups at C2 and C3 appear as multiplets in the aliphatic region, with their specific shifts and couplings confirming the propyl chain linkage.
Table 1: Predicted ¹H NMR Data for this compound
| Position Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.65 | Triplet (t) | 2H | -CH₂-O-Si |
| b | ~1.75 | Quintet (p) | 2H | -CH₂-CH₂-O- |
| c | ~2.23 | Triplet of doublets (td) | 2H | C≡C-CH₂- |
| d | ~1.95 | Triplet (t) | 1H | H-C≡C- |
| e | ~0.11 | Singlet (s) | 9H | (CH₃)₃-Si- |
Broadband proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and their respective types (e.g., sp³, sp², sp). The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. libretexts.org
The carbon atoms of the trimethylsilyl group are highly shielded and appear as a single, intense peak near 0 ppm. oregonstate.edu The sp-hybridized carbons of the alkyne functional group are found at characteristic downfield positions, with the terminal C5 appearing around 68 ppm and the internal C4 at approximately 84 ppm. oregonstate.educhemicalbook.com The carbon atom bonded to the oxygen (C1) is significantly deshielded, resonating at about 61 ppm, while the other sp³-hybridized carbons of the chain (C2 and C3) are found further upfield at approximately 31 ppm and 15 ppm, respectively. chemicalbook.com The presence of five distinct signals for the pentyne framework plus one for the TMS group confirms the molecular carbon skeleton.
Table 2: Predicted ¹³C NMR Data for this compound (referenced from 4-pentyn-1-ol (B147250) chemicalbook.com)
| Position Label | Chemical Shift (δ, ppm) | Assignment |
| C1 | ~61.3 | -CH₂-O-Si |
| C2 | ~31.1 | -CH₂-CH₂-O- |
| C3 | ~15.0 | C≡C-CH₂- |
| C4 | ~83.9 | -C≡C- |
| C5 | ~68.4 | H-C≡C- |
| C(TMS) | ~-0.2 | (CH₃)₃-Si- |
For unambiguous structural assignment, 2D NMR experiments are employed to map correlations between nuclei. rsc.orgscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the protons on C1 and C2, and another between the protons on C2 and C3, confirming the -O-CH₂-CH₂-CH₂- connectivity. A weaker, long-range correlation would also be expected between the C3 protons and the acetylenic proton on C5. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each proton resonance to its corresponding carbon in the skeleton, for instance, linking the ¹H signal at ~3.65 ppm to the ¹³C signal at ~61.3 ppm (C1). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different functional groups. Key HMBC correlations would include a cross-peak from the nine TMS protons (~0.11 ppm) to the C1 carbon (~61.3 ppm), confirming the silyl (B83357) ether linkage. Additionally, correlations from the acetylenic proton (~1.95 ppm) to C3 and C4 would verify the position of the triple bond. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bond connectivity. While less critical for a flexible molecule like this, it can confirm through-space proximities.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei (Proton → Atom) | Type of Information |
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H5 | Confirms proton-proton adjacencies in the alkyl chain and alkyne terminus. |
| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H5 ↔ C5, H(TMS) ↔ C(TMS) | Directly links protons to their attached carbons. |
| HMBC | H(TMS) → C1, H1 → C2, H3 → C4, H3 → C5, H5 → C3, H5 → C4 | Establishes connectivity across the ether linkage and alkyne group. |
²⁹Si NMR spectroscopy is a specialized technique used to directly observe the silicon nucleus. Since there is only one silicon atom in this compound, the spectrum shows a single resonance. For trimethylsilyl ethers of primary alcohols, the chemical shift is typically observed in the range of +15 to +30 ppm relative to TMS. researchgate.net This measurement provides direct evidence of the silicon's chemical environment and confirms the formation of the silyl ether.
Table 4: Predicted ²⁹Si NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ²⁹Si | ~+18 | (CH₃)₃-Si-O-R |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. For this compound, the molecular formula is C₈H₁₆OSi, corresponding to a monoisotopic mass of 156.0970 Da. guidechem.com
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 156. The fragmentation is often dominated by processes related to the stable trimethylsilyl group. A prominent peak is expected at m/z 141, corresponding to the loss of a methyl radical ([M-15]⁺). Other significant fragments characteristic of trimethylsilyl ethers include a base peak at m/z 73, which represents the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Interpretation |
| 156 | [C₈H₁₆OSi]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.
The most diagnostic peaks are those associated with the terminal alkyne. A sharp, strong absorption appears at approximately 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. fu-berlin.de The C≡C triple bond stretch is observed as a weaker, sharp band in the range of 2120-2140 cm⁻¹. chegg.com The presence of the silyl ether is confirmed by a strong C-O stretching band around 1100 cm⁻¹ and characteristic Si-C vibrations, including a symmetric deformation at ~1250 cm⁻¹ and a rock/stretch at ~840 cm⁻¹. sci-hub.se The aliphatic C-H stretching vibrations of the methylene groups are seen just below 3000 cm⁻¹. Monitoring the disappearance of the broad O-H stretch (around 3300-3400 cm⁻¹) of the starting material, 4-pentyn-1-ol, and the appearance of these silyl ether bands is a common method for tracking the progress of the silylation reaction.
Table 6: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| ~2950 | C-H Stretch | Alkyl (CH₂) |
| ~2120 | C≡C Stretch | Alkyne |
| ~1250 | Si-CH₃ Symmetric Deformation | Trimethylsilyl |
| ~1100 | C-O / Si-O Stretch | Silyl Ether |
| ~840 | Si-C Rock/Stretch | Trimethylsilyl |
Crystallographic Analysis (X-ray Diffraction) of Derivatives or Complexes (if applicable)
X-ray crystallography stands as an unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and stereochemistry. pages.dev While no specific crystal structures of derivatives or complexes of this compound are prominently reported in peer-reviewed literature, its functional groups—a terminal alkyne and a trimethylsilyloxy ether—present clear opportunities for the synthesis of crystalline materials suitable for such analysis.
Potential for Crystalline Derivatives via Cycloaddition Reactions:
A significant pathway to generate a crystalline derivative of this compound is through metal-mediated cycloaddition reactions. The Pauson-Khand reaction, for instance, is a formal [2+2+1] cycloaddition that couples an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.govrsc.org This reaction is a powerful tool for constructing five-membered rings. csic.esuwindsor.ca
When subjected to Pauson-Khand conditions, typically using a cobalt carbonyl complex like octacarbonyldicobalt (Co₂(CO)₈), this compound would react with an alkene (e.g., ethene) to yield a cyclopentenone derivative. The expected product, a silyloxy-substituted bicyclic ketone, if crystalline, would be an ideal candidate for single-crystal X-ray diffraction. The analysis would confirm the regiochemistry of the cycloaddition and provide exact conformational details of the newly formed five-membered ring and its substituents. In one documented case involving a more complex 1,8-enyne, X-ray crystallography was crucial in identifying an unexpected bridged-ring product from a Pauson-Khand reaction instead of the anticipated fused-ring system. pku.edu.cn
Formation of Crystalline Organometallic Complexes:
The terminal alkyne functionality of this compound makes it a suitable ligand for forming complexes with a variety of transition metals. Terminal alkynes are known to coordinate to metals such as rhodium, iridium, tungsten, and molybdenum. acs.orguwindsor.caacs.org For example, alkynes react with cobalt carbonyls to form stable hexacarbonyldicobalt(0)-alkyne complexes, which are often key intermediates in the Pauson-Khand reaction. uwindsor.ca
These organometallic complexes are frequently crystalline and can be analyzed using X-ray diffraction. rsc.org The resulting crystal structure would provide invaluable information on:
The coordination mode of the alkyne to the metal center(s).
The precise bond lengths of the metal-carbon bonds.
Any distortion of the alkyne geometry upon coordination.
Studies on related molybdenum alkylidyne complexes used for alkyne metathesis have successfully employed X-ray crystallography to characterize key intermediates, such as molybdenacyclobutadiene species, revealing crucial details about ligand coordination and steric effects. acs.org Similarly, forming a metal complex with this compound would enable its full structural characterization and provide insight into its reactivity as a ligand.
Conclusion and Future Research Directions
Summary of Key Contributions of 1-Trimethylsilyloxy-4-pentyne to Organic Synthesis
This compound has established itself as a valuable and versatile bifunctional building block in organic synthesis. lookchem.comenamine.net Its structure, featuring both a protected hydroxyl group (as a trimethylsilyl (B98337) ether) and a terminal alkyne, allows for a range of selective transformations. The trimethylsilyl (TMS) group serves as a robust protecting group for the alcohol, which can be easily removed under specific conditions, while the terminal alkyne provides a reactive handle for various coupling and addition reactions. lookchem.comunitedchem.com
This compound is synthesized from 4-pentyn-1-ol (B147250) by reacting it with chlorotrimethylsilane (B32843) in the presence of a base like imidazole. chemicalbook.com This straightforward and high-yielding preparation adds to its utility as a readily accessible reagent. chemicalbook.com
Key applications demonstrated in the literature include its use as a precursor in the synthesis of more complex molecules. lookchem.com For instance, the alkynyl moiety can participate in foundational reactions such as Sonogashira couplings, click chemistry, and various cycloadditions. gelest.com The presence of the silyloxy group allows for its participation in reactions common to silyl (B83357) ethers, and its eventual deprotection reveals a primary alcohol suitable for further functionalization. This dual reactivity makes it a key component in constructing molecules with specific chemical architectures, finding use in the synthesis of agrochemicals and as a reagent in the production of pharmaceuticals. lookchem.com
One notable example of its utility was in the synthesis of insect pheromones, where short and economical routes to bioactive molecules were developed from precursors like pent-4-yn-1-ol, the parent alcohol of this compound. barc.gov.in The strategic use of such building blocks is crucial in multi-step syntheses where selective functional group manipulation is paramount. barc.gov.in
Unexplored Reactivity and Synthetic Potential
While this compound is recognized for its role as a bifunctional building block, much of its reactivity profile remains to be explored. The interplay between the terminal alkyne and the distal silyl ether group could give rise to novel intramolecular reactions under specific catalytic conditions. For example, intramolecular hydrosilylation or cyclization reactions could lead to the formation of functionalized cyclic silyl ethers or siloxanes, which are valuable intermediates in their own right.
The terminal alkyne, while typically used in coupling reactions, has untapped potential in radical-mediated transformations. The development of methods for the regioselective addition of radicals across the triple bond could open new avenues for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the application of modern photochemical methods to this substrate is an area ripe for investigation, potentially enabling unique cycloadditions or functionalizations that are not accessible under thermal conditions. researchgate.net
The silyl ether moiety, generally considered a simple protecting group, could be actively engaged in novel reaction cascades. For instance, silylium-ion-promoted reactions could potentially activate the silyl ether, triggering intramolecular events with the alkyne. acs.org Research into a silylium-ion-promoted α-C–H allenylation of silyl ethers tethered to an internal alkyne has shown the potential for such complex transformations. acs.org Adapting such methodologies to a terminal alkyne like in this compound could lead to interesting and synthetically useful molecular rearrangements.
Advancements in Catalysis and Method Development Utilizing Alkynyl Silyl Ethers
The development of new catalytic systems is crucial for unlocking the full potential of substrates like this compound. Recent advances in catalysis using earth-abundant metals such as iron and cobalt for alkyne functionalization are particularly relevant. frontiersin.orgnih.gov Applying these sustainable catalytic systems to the hydrosilylation or dihydrosilylation of this compound could provide efficient and selective routes to vinylsilanes and geminal disilylalkanes, which are versatile synthetic intermediates. frontiersin.orgnih.gov
Gold and platinum catalysts are well-known for their ability to activate alkynes. nih.govresearchgate.net Gold-catalyzed intramolecular reactions of substrates containing both an alkyne and a silyl ether have been shown to produce complex cyclic structures. nih.gov Specifically, research could focus on gold-catalyzed tandem intramolecular allyl transfer reactions induced by the alcoholysis of alkynyl allyl silanes, which generate alkoxy vinyl silanes with high selectivity. nih.gov Exploring the reactivity of this compound with similar gold or platinum catalysts could lead to novel cyclization or rearrangement pathways.
Furthermore, the field of asymmetric organocatalysis presents significant opportunities. unibo.it Chiral catalysts could be employed to achieve enantioselective transformations at either the alkyne or a prochiral center generated from it. For example, asymmetric conjugate additions to derivatives of this compound or enantioselective cyclization reactions could provide access to valuable chiral building blocks for the pharmaceutical industry. barc.gov.inunibo.it The development of silicon-catalyzed formal hydroformylation of alkynes with aldehydes also represents a novel strategy that could be applied. rsc.org
A summary of relevant catalytic systems for alkyne functionalization is presented in the table below.
| Catalytic System | Reaction Type | Potential Product from this compound | Ref. |
| Iron-based catalysts | Dihydrosilylation | 1,1-Disilylalkane derivatives | nih.gov |
| Cobalt-based catalysts | Asymmetric Dihydrosilylation | Chiral vinylsilane derivatives | frontiersin.org |
| Gold(I) catalysts | Intramolecular Allylation/Alcoholysis | Substituted vinyl silyl ethers | nih.gov |
| Platinum(0) complexes | Hydrosilylation | β-(E) vinylsilane derivatives | researchgate.net |
| Silylium (B1239981) ion catalysts | C–H Allenylation/Allylation | α-functionalized silyl ether derivatives | acs.org |
Prospects for Application in Emerging Fields of Chemical Synthesis
The unique structure of this compound makes it a candidate for application in several emerging areas of chemical synthesis. In materials science, alkynyl silyl ethers can be incorporated into polymeric structures. mdpi.com Poly(silyl ether)s are a class of degradable polymers with promising thermal stability. mdpi.com The alkyne functionality of this compound could be used for polymerization or for "clicking" the molecule onto a polymer backbone, thereby introducing a protected hydroxyl group that can be later revealed to modify the material's properties, such as hydrophilicity or for further functionalization.
In the field of medicinal chemistry and drug discovery, the development of novel molecular scaffolds is of high importance. enamine.nettcichemicals.com this compound can serve as a versatile starting point for the synthesis of complex molecular architectures. Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular fragments, facilitating the construction of diverse compound libraries for biological screening. The alkyne can be used to introduce heterocyclic moieties, which are common in many pharmaceuticals, while the protected alcohol provides a site for attaching solubilizing groups or other pharmacophores. lookchem.comgelest.com
Furthermore, the compound could be utilized in the total synthesis of complex natural products. Many natural products contain long carbon chains with multiple stereocenters and functional groups. The ability to selectively manipulate the two functional ends of this compound makes it an attractive fragment for building up such complex targets. For example, it could be used in fragment-based synthesis approaches, where different building blocks are combined to rapidly assemble a complex molecular framework.
Q & A
Basic Research Questions
Q. What are the optimized laboratory-scale synthesis routes for 1-trimethylsilyloxy-4-pentyne, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves alkynylation of trimethylsilyl-protected alcohols under palladium-catalyzed cross-coupling conditions. For example, a Sonogashira coupling between trimethylsilyl-protected propargyl alcohol and a halogenated alkyne precursor can yield the target compound. Key parameters include anhydrous conditions, inert atmosphere (N₂/Ar), and catalysts like Pd(PPh₃)₂Cl₂/CuI . Challenges include byproduct formation (e.g., homocoupling of alkynes) and moisture sensitivity of the silyl ether group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How should this compound be stored to ensure stability, and what are its decomposition products?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation and hydrolysis. The compound is sensitive to moisture, which can cleave the silyl ether group, releasing 4-pentyne-1-ol and hexamethyldisiloxane . Thermal decomposition above 150°C may produce CO, CO₂, and silicon oxides. Regularly monitor purity via TLC or NMR during long-term storage .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows a singlet for the trimethylsilyl (TMS) group at δ 0.1–0.2 ppm and resonances for the alkyne proton (δ 1.8–2.2 ppm) and adjacent methylene groups. ¹³C NMR confirms the alkyne carbon at δ 70–85 ppm .
- IR : Strong absorption at ~2100–2150 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (Si-O-C stretch) .
- Mass Spectrometry : EI-MS typically displays a molecular ion peak at m/z 170 (M⁺–CH₃) and fragments corresponding to TMS loss .
Advanced Research Questions
Q. How does the trimethylsilyloxy group influence the reactivity of this compound in click chemistry or cycloaddition reactions?
- Methodological Answer : The TMS group acts as a protecting moiety, enhancing solubility in nonpolar solvents and stabilizing the alkyne against undesired side reactions (e.g., polymerization). In Huisgen cycloadditions, the electron-withdrawing nature of the silyloxy group increases alkyne electrophilicity, accelerating reactions with azides. Kinetic studies using DFT calculations (e.g., Gaussian 09) can model transition states and predict regioselectivity .
Q. What computational approaches are used to predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is employed to calculate bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and steric interactions in cross-coupling reactions. PubChem’s computational datasets (e.g., Canonical SMILES, InChIKey) provide baseline structural data .
Q. How can contradictions in reported reactivity data for this compound be resolved?
- Methodological Answer : Systematic validation via control experiments (e.g., varying catalysts, solvents, or temperatures) isolates variables. Cross-referencing spectral data with authoritative databases (e.g., NIST Chemistry WebBook) ensures consistency. Meta-analyses of published protocols (e.g., comparing yields under Pd vs. Cu catalysis) identify methodological biases .
Q. What role does this compound play in synthesizing bioactive molecules or natural product analogs?
- Methodological Answer : The compound serves as a key intermediate in constructing acetylene-containing pharmacophores. For example, it has been used to synthesize triazole derivatives via click chemistry for antimicrobial screening. In a recent study, coupling with aryl halides produced diaryl alkynes, which were further functionalized as kinase inhibitors .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound in a research lab?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential acute toxicity (LD₅₀ data pending; treat as hazardous). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via certified chemical waste services. Emergency eyewash/shower stations must be accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
